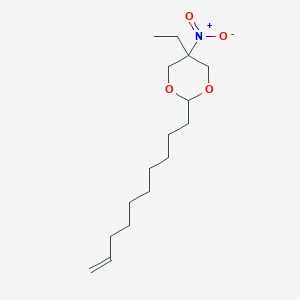
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C16H29NO4. It is characterized by its unique structure, which includes a dioxane ring substituted with a decenyl group, an ethyl group, and a nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a decenyl alcohol with ethyl nitrite in the presence of an acid catalyst to form the nitro group. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored for optimal yield. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dioxane ring can undergo substitution reactions where one of the substituents is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation may yield nitroso compounds .
Applications De Recherche Scientifique
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The dioxane ring and other substituents may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dec-9-enyl-5-ethyl-4-propyl-1,3-dioxane: Similar structure but with a propyl group instead of a nitro group.
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane: Variants with different substituents on the dioxane ring .
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5445-63-6 |
|---|---|
Formule moléculaire |
C16H29NO4 |
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
2-dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C16H29NO4/c1-3-5-6-7-8-9-10-11-12-15-20-13-16(4-2,14-21-15)17(18)19/h3,15H,1,4-14H2,2H3 |
Clé InChI |
GLRLOPXBFGWKAD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(OC1)CCCCCCCCC=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
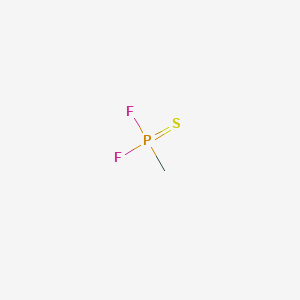
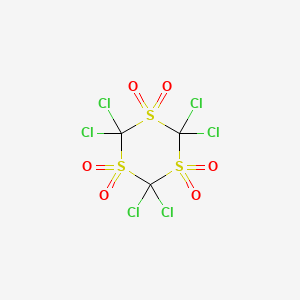
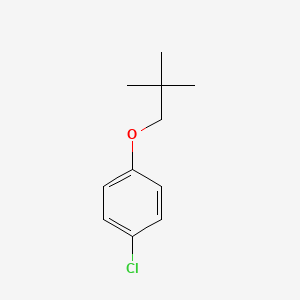
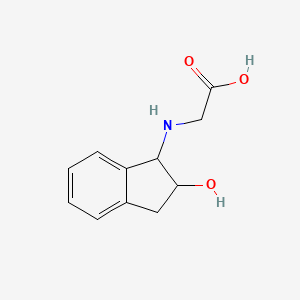

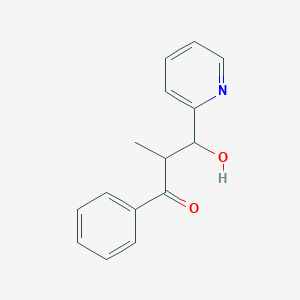
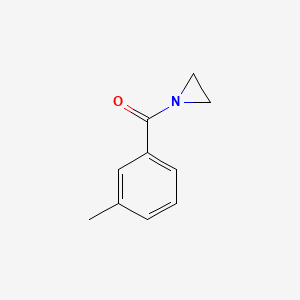
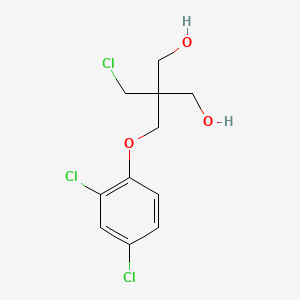
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)

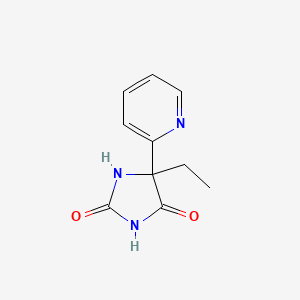
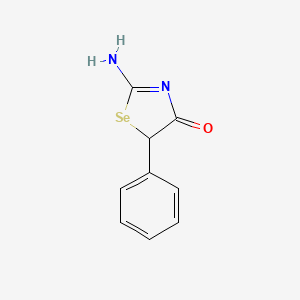
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
